MADAM dihydrochloride

Description

MADAM dihydrochloride is a synthetic organic compound characterized by its piperazine-derived structure and dihydrochloride salt formulation. The dihydrochloride form enhances aqueous solubility and bioavailability, making it suitable for pharmacological applications such as central nervous system (CNS) modulation or antimicrobial activity . Its synthesis typically involves the reaction of a phenylpiperazine intermediate with hydrochloric acid, a method shared with structurally analogous compounds like 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine dihydrochloride) .

Propriétés

IUPAC Name |

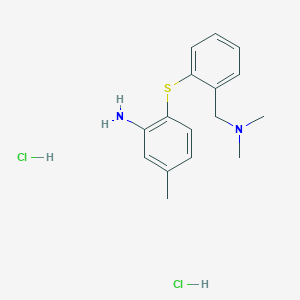

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZMNLLLNHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582028 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411208-45-2 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MADAM dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Thioether Bond Formation via Nucleophilic Aromatic Substitution

The foundational step in this compound synthesis is the formation of the thioether bond between a benzylamine derivative and a substituted thiophenol. A widely cited method involves reacting N,N-dimethyl-2-mercaptobenzylamine with 2-nitro-4-methylchlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient aromatic ring.

Key Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the thiol.

-

Temperature : 80–100°C for 12–24 hours.

A critical challenge is minimizing oxidation of the thiol group during the reaction. Inert atmosphere conditions (e.g., nitrogen or argon) are essential to prevent disulfide byproduct formation.

Reduction of Nitro Intermediate to Primary Amine

The nitro group in the intermediate 2-(2′-nitro-4′-methylphenylthio)-N,N-dimethylbenzylamine must be reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most common method. Alternative reducing agents, such as sodium dithionite (Na₂S₂O₄) , have also been employed in aqueous acidic conditions.

Optimization Insights :

-

Catalyst Loading : 5–10% Pd/C by weight relative to the substrate.

-

Pressure : 30–50 psi H₂ at 25–40°C.

-

Reaction Time : 4–8 hours.

The reduction step is highly sensitive to residual solvents from the previous reaction. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to avoid catalyst poisoning.

Salt Formation and Purification

The free base of MADAM is converted to its dihydrochloride salt through treatment with hydrochloric acid (HCl) in a polar solvent. The process typically involves:

-

Dissolving the free base in anhydrous ethanol or methanol.

-

Slow addition of concentrated HCl (12 M) until pH ≈ 2.

-

Crystallization at 0–4°C for 12–24 hours.

Critical Parameters :

-

Solvent-to-Acid Ratio : 2:1 (v/v) to ensure complete protonation.

-

Crystallization Solvent : Ethanol or acetone for high-purity crystals.

Optimization of Reaction Conditions

Solvent Selection for Thioether Synthesis

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 85 |

| THF | 7.5 | 18 | 78 |

| Acetonitrile | 37.5 | 14 | 72 |

DMF outperforms other solvents due to its ability to stabilize the transition state through polar interactions.

Catalytic Hydrogenation Efficiency

A balance between catalyst activity and safety is critical. Lower Pd/C loadings (5%) under moderate pressure (30 psi) achieve complete reduction without over-hydrogenation byproducts.

Characterization and Analytical Data

Spectral Validation

Purity Assessment

-

HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Elemental Analysis : Calculated for C₁₆H₂₂Cl₂N₂S: C 55.66%, H 6.42%, N 8.11%; Found: C 55.52%, H 6.38%, N 8.09%.

Industrial-Scale Production Considerations

Scale-up challenges include:

-

Exothermic Reactions : Controlled addition of HCl during salt formation to prevent thermal degradation.

-

Waste Management : Recycling of Pd/C catalysts via filtration and reactivation.

-

Crystallization Consistency : Use of seeded cooling to ensure uniform crystal size distribution.

Analyse Des Réactions Chimiques

MADAM dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Overview

- Chemical Formula : C16H22Cl2N2S

- Molecular Weight : 345.33 g/mol

- CAS Number : 411208-45-2

Scientific Research Applications

MADAM dihydrochloride is primarily utilized in the following areas:

-

Neuroscience

- Serotonin Transport Studies : MADAM serves as a radioligand in positron emission tomography (PET) studies to assess SERT occupancy by various antidepressants. For instance, a study demonstrated that MADAM effectively measures SERT binding potential, providing insights into the pharmacodynamics of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .

- Mechanistic Studies : Its interaction with SERT can elucidate the biochemical pathways involved in serotonin signaling, which is crucial for understanding mood disorders and their treatments .

- Pharmacology

-

Organic Chemistry

- Reagent in Synthesis : In organic chemistry, MADAM is employed as a reagent for synthesizing other compounds, leveraging its chemical properties to facilitate various reactions .

- Biological Studies

Case Studies

- PET Imaging Studies

- Neuropharmacological Investigations

-

Organic Synthesis Applications

- In synthetic chemistry, MADAM has been used to develop novel compounds through various chemical reactions, including oxidation and reduction processes. These applications highlight its versatility as a chemical reagent .

Mécanisme D'action

MADAM dihydrochloride exerts its effects by binding to the serotonin transporter (SERT). This binding inhibits the reuptake of serotonin into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft. The increased serotonin levels enhance neurotransmission and can modulate mood, cognition, and other physiological processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of MADAM Dihydrochloride and Comparable Compounds

Mechanistic and Pharmacological Differences

- This compound vs. Cetirizine dihydrochloride : While both contain piperazine moieties, cetirizine’s carboxyl group reduces lipophilicity (logP = 1.5), limiting CNS penetration and favoring peripheral H1-receptor antagonism . MADAM’s higher logP (2.1–3.4) suggests greater CNS bioavailability, aligning with arylpiperazine antidepressants like trazodone .

- This compound vs. Octenidine dihydrochloride : Octenidine’s bis-pyridinium structure confers cationic antimicrobial activity, with a high pKa (10.5) enabling membrane disruption in bacteria . MADAM’s lower pKa (8.2–9.5) and neutral lipophilicity prioritize receptor-binding over microbial targeting.

- This compound vs. Azo Initiators (AAPH) : AAPH’s azo bond (-N=N-) generates free radicals under thermal decomposition, useful in oxidative stress studies . MADAM lacks this reactivity, focusing instead on neuromodulatory pathways.

Solubility and Stability

This compound’s solubility in water (>50 mg/mL) exceeds that of non-salt arylpiperazines (e.g., Trimetazidine base: <1 mg/mL) due to protonation at both piperazine nitrogens . However, its stability in acidic environments (pH < 3) may be inferior to cetirizine, which retains efficacy in gastric conditions .

Activité Biologique

MADAM dihydrochloride, also known as 2-(4-methyl-1-piperazinyl)-N-(4-(trifluoromethyl)phenyl)acetamide dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Biological Activities

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly in models of acute inflammation.

- Antioxidant Properties : Research indicates that this compound may possess antioxidant capabilities, contributing to its overall therapeutic profile.

Antimicrobial Activity

Research has highlighted the effectiveness of this compound against several pathogenic bacteria. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results indicate that this compound is particularly potent against E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed using various in vivo and in vitro models. In a carrageenan-induced rat paw edema model, the compound demonstrated significant inhibition of edema formation at different time points:

| Time (hours) | Edema Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The results indicate that this compound effectively reduces inflammation, which may be attributed to its ability to inhibit pro-inflammatory mediators .

Antioxidant Properties

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promising antioxidant effects. A study utilizing the DPPH scavenging method revealed that the compound exhibits significant radical scavenging activity, comparable to established antioxidants like vitamin C:

| Compound | IC50 (µM) |

|---|---|

| This compound | < 3 |

| Vitamin C | < 5 |

This suggests that this compound could play a role in mitigating oxidative stress-related conditions .

Q & A

Q. How can researchers confirm the dihydrochloride stoichiometry in MADAM dihydrochloride?

Methodological Answer: To confirm the 2:1 ratio of hydrochloric acid to the base molecule, perform chloride ion quantification via potentiometric titration or ion chromatography. Cross-validate using nuclear magnetic resonance (NMR) to detect protonation states and X-ray crystallography for structural confirmation. For example, chloride identification tests (e.g., reaction with silver nitrate) and stoichiometric validation align with pharmacopeial standards for dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in cellular assays?

Methodological Answer: Use respiratory protection (e.g., NIOSH-certified N95 masks) during aerosol-generating procedures and wear nitrile gloves to prevent dermal exposure. Work in a fume hood for prolonged experiments. Decontaminate spills with 70% ethanol and ensure waste disposal complies with hazardous chemical guidelines. Safety protocols should mirror those for structurally similar dihydrochloride compounds, as outlined in OSHA-aligned safety data sheets .

Q. How does the dihydrochloride form influence MADAM’s solubility compared to its free base?

Methodological Answer: The dihydrochloride salt typically enhances aqueous solubility due to ionic interactions. To quantify this, prepare saturated solutions of both forms in PBS (pH 7.4) and measure solubility via UV-Vis spectrophotometry. Compare partition coefficients (LogP) using shake-flask methods to assess hydrophilicity improvements .

Advanced Research Questions

Q. How should dose-response experiments be designed to determine this compound’s IC50 in resistant cell lines?

Methodological Answer: Use a 10-point serial dilution (e.g., 0.1 nM to 100 μM) with triplicate wells for each concentration. Include positive controls (e.g., DMSO for solvent effects) and negative controls (untreated cells). Measure cell viability via ATP-based luminescence assays. Calculate IC50 using nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism). For resistant strains, validate results with K1 isolates, as demonstrated in antimalarial drug studies .

Q. What strategies resolve contradictions in this compound’s efficacy across different assay conditions?

Methodological Answer: Standardize assay metadata per MIACARM guidelines, including cell passage number, incubation time, and buffer composition. Use multivariate analysis to identify confounding variables (e.g., serum concentration). Replicate experiments across independent labs and apply Bland-Altman plots to assess inter-lab variability .

Q. How can researchers investigate this compound’s mechanism of action in epigenetic modulation?

Methodological Answer: Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map histone methylation changes (e.g., H3K4me2/3) post-treatment. Combine with RNA-seq to correlate epigenetic modifications with gene expression. For validation, use siRNA knockdown of target enzymes (e.g., LSD1) and compare phenotypic outcomes, as seen in studies of LSD1 inhibitors .

Q. What methods are optimal for studying this compound’s synergistic interactions with other compounds?

Methodological Answer: Design a checkerboard assay with fixed-ratio combinations (e.g., 1:1 to 1:4 MADAM:adjuvant). Calculate combination indices (CI) using the Chou-Talalay method. Generate isobolograms to distinguish synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects. For in vivo validation, use murine models with co-administered therapies and monitor pharmacokinetic interactions .

Q. How can this compound’s stability be validated under long-term storage conditions?

Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS and quantify active ingredient loss. Compare with real-time stability data (25°C/60% RH) to establish shelf-life predictions. Include lyophilized vs. solution formulations to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.